MDMB-FUBINACA metabolite M1, also known as 3,3-dimethylbutanoic acid, is a significant analytical reference standard classified as a synthetic cannabinoid. It is a metabolite of the indazole-based synthetic cannabinoid MDMB-FUBINACA, which has gained attention due to its psychoactive properties and potential for abuse. The physiological and toxicological effects of MDMB-FUBINACA metabolite M1 remain largely uncharacterized, underscoring the need for further research in forensic and analytical contexts .
MDMB-FUBINACA metabolite M1 is derived from MDMB-FUBINACA, a synthetic cannabinoid that has been implicated in various toxicological cases. The compound is categorized under synthetic cannabinoids, which are substances designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The compound's chemical structure and classification as a synthetic cannabinoid position it within a group of new psychoactive substances that have emerged in recent years .
The synthesis of MDMB-FUBINACA metabolite M1 involves metabolic processes primarily occurring in the liver. Studies have shown that the compound undergoes various biotransformations, including hydroxylation and amide hydrolysis. The metabolic pathways identified include:
The identification of metabolites was achieved through advanced techniques such as liquid chromatography coupled with high-resolution mass spectrometry, allowing for detailed profiling of metabolic pathways .
MDMB-FUBINACA metabolite M1 has a molecular formula of with a molecular weight of 383.1878 g/mol. The structural analysis reveals key features such as:
The structural integrity is crucial for understanding its metabolic pathways and potential interactions within biological systems .
The chemical reactions involving MDMB-FUBINACA metabolite M1 primarily focus on its metabolic transformations. Key reactions include:
These reactions are critical for understanding how the compound is processed in biological systems and its potential implications for human health .
The binding affinity and resultant pharmacological effects may differ from those of its parent compound due to structural modifications during metabolism. Understanding these interactions is essential for assessing the compound's safety profile .
MDMB-FUBINACA metabolite M1 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to determine these properties accurately, aiding in quality control for research applications .
MDMB-FUBINACA metabolite M1 serves primarily as an analytical reference standard in scientific research. Its applications include:
As research continues, further elucidation of its properties may lead to more comprehensive applications within pharmacology and toxicology .
Synthetic cannabinoids (SCs) constitute a structurally diverse class of novel psychoactive substances (NPS) designed to mimic Δ9-tetrahydrocannabinol (THC) effects by targeting cannabinoid receptors CB1 and CB2. These compounds typically feature a core heterocyclic structure (e.g., indazole, indole) linked to a variety of hydrophobic tail groups via an amide, ketone, or carboxylate bridge. MDMB-FUBINACA metabolite M1, chemically designated as methyl (2S)-2-{[1-(4-fluorobenzyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate hydrolyzed product, belongs to the indazole-3-carboxamide subclass characterized by:
This structural framework enables high-affinity interaction with cannabinoid receptors while exhibiting metabolic lability that necessitates comprehensive metabolite profiling for detection purposes [1] [4].
MDMB-FUBINACA emerged circa 2014 as a designer SC developed to circumvent legislative controls on earlier generations of synthetic cannabinoids. Its rapid proliferation in illicit markets—particularly in Russia, Belarus, and Europe—was facilitated by:
By 2015, MDMB-FUBINACA was implicated in over 1,000 hospitalizations and 40 fatalities across Eastern Europe, highlighting its significant public health impact despite regulatory responses [5]. The parent compound’s extensive metabolism necessitates identification of biomarkers like metabolite M1 for toxicological monitoring.
Metabolite identification is critical for SC research due to:
Table 1: Analytical Challenges in SC Metabolite Detection
Challenge Factor | Impact on Detection | |
---|---|---|
Low dosing (μg-range) | Limits parent compound visibility in biofluids | |
Structural diversity | Requires untargeted analytical approaches | |
Extensive metabolism | Necessitates comprehensive metabolite libraries | |
Isobaric metabolites | Demands high-resolution mass spectrometry | [4] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0